molecular formula C11H23N B15259626 3-(3,3-Dimethylbutyl)piperidine

3-(3,3-Dimethylbutyl)piperidine

Cat. No.: B15259626
M. Wt: 169.31 g/mol
InChI Key: ODEGFBFTPVKNAI-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutyl)piperidine is an organic compound with the molecular formula C11H23N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutyl)piperidine typically involves the alkylation of piperidine with 3,3-dimethylbutyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can facilitate the hydrogenation steps required in the synthesis. Additionally, the process may be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alkyl chain, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or nickel (Ni) catalysts

    Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosylates)

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Reduced piperidine derivatives

    Substitution: Alkylated or sulfonated piperidine derivatives

Scientific Research Applications

3-(3,3-Dimethylbutyl)piperidine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a six-membered heterocyclic amine.

    Pyridine: A similar nitrogen-containing heterocycle with a different ring structure.

    Dihydropyridine: A reduced form of pyridine with significant pharmacological properties.

Uniqueness

3-(3,3-Dimethylbutyl)piperidine is unique due to the presence of the 3,3-dimethylbutyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3-(3,3-dimethylbutyl)piperidine

InChI

InChI=1S/C11H23N/c1-11(2,3)7-6-10-5-4-8-12-9-10/h10,12H,4-9H2,1-3H3

InChI Key

ODEGFBFTPVKNAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1CCCNC1

Origin of Product

United States

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